2-(Bromomethyl)-4-methylpentanenitrile
Overview
Description
2-(Bromomethyl)-4-methylpentanenitrile is a useful research compound. Its molecular formula is C7H12BrN and its molecular weight is 190.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
Research has demonstrated the utility of similar compounds in catalysis and synthesis processes. For instance, the study of catalytic reactions of branched paraffins on HY zeolite reveals insights into the mechanisms of hydrocarbon cracking, a fundamental process in petrochemical refining (Abbot & Wojciechowski, 1988). This suggests that derivatives of "2-(Bromomethyl)-4-methylpentanenitrile" could find applications in developing catalysts for refining or organic synthesis.
Material Science and Functional Materials
Derivatives of "this compound" are likely candidates for the development of novel materials. For instance, the synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives involves complex organic molecules for potential applications in materials science and as intermediates in organic synthesis (Khalid et al., 2020). These kinds of activities underscore the potential of "this compound" derivatives in materials science, particularly in the development of polymers or organic electronic materials.
Organic Chemistry and Mechanistic Studies
The study of nucleophilic solvent participation in the solvolysis of tertiary bromoalkanes, including compounds structurally related to "this compound," provides fundamental insights into reaction mechanisms and solvent effects in organic chemistry (Liu, Hou, & Tsao, 2009). Understanding these mechanisms is crucial for designing more efficient synthetic routes and can lead to the development of new chemical reactions and processes.
Mechanism of Action
Target of Action
Similar compounds have been known to target protein-protein interactions in the context of bicyclic peptides .
Biochemical Pathways
Brominated compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, suggesting that 2-(Bromomethyl)-4-methylpentanenitrile may play a role in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar brominated compounds often involve rapid absorption and distribution throughout the body, followed by metabolism primarily in the liver, and excretion via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Moreover, the biological environment, including the presence of specific enzymes or transport proteins, can influence the compound’s absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)-4-methylpentanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In animal studies, high doses of this compound have been associated with adverse effects such as liver damage and neurotoxicity. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s biochemical and cellular effects .
Properties
IUPAC Name |
2-(bromomethyl)-4-methylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c1-6(2)3-7(4-8)5-9/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQLFGQRHRBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.